molecular formula C31H37N3O7S B15151894 N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide

N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide

Cat. No.: B15151894
M. Wt: 595.7 g/mol
InChI Key: OXPIRHWREFNICJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes a cyclohexyl group, a dimethoxyphenyl sulfonyl group, an ethoxyphenyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the glycine derivative, followed by the introduction of the sulfonyl and ethoxyphenyl groups. The final step involves the coupling of the intermediate with the benzamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
  • N-cyclohexyl-2-[{N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}(3-methylbenzyl)amino]butanamide

Uniqueness

N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H37N3O7S

Molecular Weight

595.7 g/mol

IUPAC Name

N-cyclohexyl-2-[[2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzamide

InChI

InChI=1S/C31H37N3O7S/c1-4-41-24-16-14-23(15-17-24)34(42(37,38)25-18-19-28(39-2)29(20-25)40-3)21-30(35)33-27-13-9-8-12-26(27)31(36)32-22-10-6-5-7-11-22/h8-9,12-20,22H,4-7,10-11,21H2,1-3H3,(H,32,36)(H,33,35)

InChI Key

OXPIRHWREFNICJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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